molecular formula C15H14N4O4S B4123877 N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B4123877
M. Wt: 346.4 g/mol
InChI Key: ZTGOWRZXHUMKTP-UHFFFAOYSA-N
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Description

N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.07357611 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzyme Inhibitory Potential :

    • A study by Abbasi et al. (2019) focused on the synthesis of new sulfonamides, including derivatives of N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide, to investigate their enzyme inhibitory potential. These compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, indicating potential applications in enzyme inhibition research (Abbasi et al., 2019).
  • Antimicrobial Properties :

    • Research by Benvenuti et al. (1997) involved the synthesis of benzimidazole derivatives, including N-[4-(2-aminobenzimidazole-1-sulfonyl)-phenyl] acetamide, and investigated their antimicrobial and genotoxic activities. This highlights the compound's potential in developing new antimicrobial agents (Benvenuti et al., 1997).
  • Antibacterial Activity :

    • A 2020 study by Chaudhari et al. explored the synthesis of N-substituted phenyl acetamide benzimidazole derivatives for their systematic analysis against Methicillin Resistant Staphylococcus aureus (MRSA). Their findings suggest potential applications in combating bacterial infections, especially MRSA (Chaudhari et al., 2020).
  • Antitumor Activity :

    • Research on benzimidazole derivatives has also extended to the field of cancer treatment
    . For instance, Alqasoumi et al. (2009) conducted a study on novel antitumor acetamide derivatives, including those containing a benzimidazole moiety. They evaluated the antitumor activity of these compounds, finding some to be more effective than reference drugs like doxorubicin .
  • Anthelmintic Agents :

    • Sawant and Kawade (2011) described the synthesis and biological evaluation of novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. These compounds demonstrated significant activity in paralyzing and causing the death of worms, compared to the anthelmintic drug albendazole (Sawant & Kawade, 2011).
  • Antimalarial and COVID-19 Drug Potential :

    • A 2021 study by Fahim and Ismael investigated the antimalarial sulfonamides and their potential as COVID-19 drugs. This research highlights the compound's relevance in the context of current global health challenges (Fahim & Ismael, 2021).
  • Anti-amoebic Agent :

    • Shukla and Yadava (2020) conducted a theoretical investigation on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide as an anti-amoebic agent. They employed quantum mechanical calculations and molecular docking studies to explore its potential in treating amoebic infections (Shukla & Yadava, 2020).

Mechanism of Action

The mechanism of action of “N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide” is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with “N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide” are not explicitly mentioned in the available literature .

Properties

IUPAC Name

N-[4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-9(20)16-10-2-4-11(5-3-10)19-24(22,23)12-6-7-13-14(8-12)18-15(21)17-13/h2-8,19H,1H3,(H,16,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGOWRZXHUMKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide
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N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide
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N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide
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N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide
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N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide
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N-(4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.